![molecular formula C14H9NOS B1600245 Benzophenone-4-isothiocyanate CAS No. 26328-59-6](/img/structure/B1600245.png)
Benzophenone-4-isothiocyanate
Overview
Description
Benzophenone-4-isothiocyanate (BITC) is a chemical compound belonging to the isothiocyanate family of compounds. BITC is a highly reactive compound that has been used in various scientific research applications. BITC has a wide range of biochemical and physiological effects, making it a useful tool for scientific research.
Scientific Research Applications
Removal of Contaminants in Wastewater Treatment
Benzophenone-4-isothiocyanate (BP-4) is identified as an emergent contaminant detected in influent and effluent of wastewater treatment plants (WWTPs) at high concentrations . Conventional treatment is unable to remove it, leading to its inevitable presence in surface water . Research focuses on the degradation of this compound by chlorine, and the efficiency of its removal from water by applying advanced oxidation processes .
Advanced Oxidation Processes
The study of BP-4’s removal involves two advanced oxidation processes: UV/TiO2 and UV/H2O2 . These processes aim to achieve superior mineralization results . The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products .
Kinetic Studies
The kinetic study showed that BP-4 degradation by UV/H2O2 and UV/TiO2 followed pseudo-first-order reaction kinetics . The degradation of BP-4 by chlorine followed first-order reaction kinetics .
By-product Identification
The identification of by-product structures was performed using liquid chromatography with electrospray ionization and tandem mass spectrometry (MS/MS) . The fragmentation of BP-4 and by-product ions at different collision energies allowed to propose the pathways of degradation .
Computer-aided Toxicity Prediction
The toxicity of all generated by-products was predicted using a silico toxicity program . This confirmed a higher toxicity of all generated by-products .
Synthesis of Photoreactive Oligonucleotides and Peptides
Benzophenone-4-isothiocyanate is a photoreactive benzophenone-based reagent shown to be useful for synthesizing photoreactive oligonucleotides and peptides .
Organic Synthesis
Isothiocyanates, including Benzophenone-4-isothiocyanate, are pivotal intermediates in organic synthesis, especially in the synthesis of various heterocyclic compounds and unsymmetric thioureas .
Medical Applications
Isothiocyanates, including Benzophenone-4-isothiocyanate, have been synthesized for potential medical applications . They play a significant role in the cancer chemopreventive activity of many plant species .
Mechanism of Action
Target of Action
Benzophenone-4-isothiocyanate, a derivative of benzophenone, exhibits strong antitumor activity . The primary targets of this compound are key genes involved in tumor pathways, including AKT1 , ALB , CASP3 , ESR1 , GAPDH , HSP90AA1 , and STAT3 . These genes play crucial roles in cell survival, apoptosis, and signal transduction, making them potential targets for antitumor therapy .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function and potentially inhibiting tumor growth
Biochemical Pathways
Benzophenone-4-isothiocyanate affects multiple tumor pathways . The compound’s interaction with its target genes can influence these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis . The exact biochemical pathways affected by Benzophenone-4-isothiocyanate and their downstream effects are subjects of ongoing research.
Result of Action
Benzophenone-4-isothiocyanate exhibits strong inhibitory activity against various cancer cells, including HL-60, A-549, SMMC-7721, and SW480 cells . This suggests that the compound’s action results in significant molecular and cellular effects, potentially leading to the inhibition of tumor growth .
properties
IUPAC Name |
(4-isothiocyanatophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)15-10-17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYGGOEIOBUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465842 | |
Record name | Benzophenone-4-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone-4-isothiocyanate | |
CAS RN |
26328-59-6 | |
Record name | Benzophenone-4-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzophenone-4-isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzophenone-4-isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822NDN9MZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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